molecular formula C10H9ClO B2402249 2-(4-Chlorophenyl)cyclobutanone CAS No. 162521-18-8

2-(4-Chlorophenyl)cyclobutanone

Cat. No.: B2402249
CAS No.: 162521-18-8
M. Wt: 180.63
InChI Key: UTFRILQDTLDKHQ-UHFFFAOYSA-N
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Description

“2-(4-Chlorophenyl)cyclobutanone” is a chemical compound that contains a cyclobutanone core with a 4-chlorophenyl group attached . Cyclobutanones are a class of compounds that contain a four-membered cyclic ketone . They are often used as intermediates in various organic reactions due to their reactivity .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a four-membered cyclobutanone ring with a 4-chlorophenyl group attached. The exact structure would depend on the position of the 4-chlorophenyl group on the cyclobutanone ring .

Scientific Research Applications

Synthesis of Analogues and Derivatives

A study presented a novel synthetic approach to produce 3-(chloromethyl)cyclobutanone, which was utilized to synthesize 2,4-methanoproline analogues. This synthesis was significant for its two-step approach involving the reversible addition of hydrogen cyanide and subsequent ring closure, showcasing the potential of cyclobutanone derivatives in complex organic synthesis (Rammeloo, Stevens & de Kimpe, 2002).

Chemical Transformations and Reactions:

  • Cyclobutanones were shown to react with arylboronic acids in the presence of a Rh(I) catalyst, leading to the formation of butyrophenone derivatives. This process involves the addition of an arylrhodium(I) species to the carbonyl group followed by ring-opening of the resulting rhodium(I) cyclobutanolate, illustrating the compound's reactivity and potential in catalytic processes (Matsuda, Makino & Murakami, 2004).

  • In another reaction, 3-(2-Hydroxyphenyl)cyclobutanones were reacted with aryl bromides in the presence of palladium catalysts. This resulted in the formation of 4-arylmethyl-3,4-dihydrocoumarins, highlighting the potential of these compounds in generating complex molecular structures through carbon-carbon bond cleavage and formation (Matsuda, Shigeno & Murakami, 2008).

  • An intriguing reaction involved the synthesis of 2,2-bis-(4-hydroxyphenyl)-cyclopentanone from a reductive coupling reaction, showcasing the versatility of cyclobutanone in complex synthesis and rearrangement reactions (Seo et al., 2008).

  • The synthesis of cyclobutane derivatives containing four different aryl groups was achieved through cross-photodimerization reactions, demonstrating the compound's application in photochemical processes and its potential in synthesizing complex molecular structures (Zhu Jun, 2004).

Safety and Hazards

While specific safety and hazard information for “2-(4-Chlorophenyl)cyclobutanone” is not available, it’s important to handle all chemical compounds with care. Cyclobutanones, like many organic solvents, can be harmful or fatal if swallowed, inhaled, or absorbed through the skin .

Properties

IUPAC Name

2-(4-chlorophenyl)cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c11-8-3-1-7(2-4-8)9-5-6-10(9)12/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFRILQDTLDKHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C1C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-chloro-benzaldehyde (142 mg, 1 mmol) and cyclopropyldiphenylsulfonium tetrafluoroborate (317 mg, 1 mmol) in 10 ml dry THF, cooled to 0° C., was added dropwise, with stirring, a slurry of potassium tert. butoxide (1.4 ml 1M). After addition was complete the reaction was stirred 30 min. and 1M tetrafluoroboric acid (10% in THF) (10 ml) was added. The mixture was allowed to warm to room temperature and was taken up into ether and the ether solution was washed with saturated NaHCO3, brine and water and was dried. Filtration and concentration by rotary evaporation gave an oil. Chromatography over silica gel and elution i-Hx:ether 5:1 gave 2-(4-chlorophenyl)cyclobutanone as an oil. (180 mg, 83%).
Quantity
142 mg
Type
reactant
Reaction Step One
Quantity
317 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 1-chloro-4-(cyclopropylidenemethyl)benzene (5 g, 30 mmol) in CH2Cl2 (80 ml) was added in 5 separate portions m-chloroperbenzoic acid (5.3 g, 30 mmol) at 0° C. After stirring at 0° C. for 3 h, the reaction mixture was washed with saturated NaHCO3 aqueous solution and brine, dried over Na2SO4 and concentrated. To the crude product in CH2Cl2 (40 ml) was added 10% HBF4 (11.6 ml 48% HBF4 and 46 ml H2O). After stirring at rt for 17 h, the mixture was extracted with CH2Cl2, washed with saturated NaHCO3 aq. solution and brine. The solvent was removed in vacuo, and the residue was purified by column chromatography on silica gel (eluent i-hexane, KMnO4 stain) to give 2-(4-chlorophenyl)cyclobutanone (3.470 g, 64%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two

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